molecular formula C12H15ClFN3 B2533714 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride CAS No. 2411220-61-4

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride

Cat. No. B2533714
CAS RN: 2411220-61-4
M. Wt: 255.72
InChI Key: CTHKFCJQBXEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride, also known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research. FPEA is a derivative of phenethylamine and is a potent agonist of the trace amine-associated receptor 1 (TAAR1). In recent years, FPEA has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.

Scientific Research Applications

Antibacterial and Antifungal Activities

The synthesis and structural characterization of compounds related to 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine hydrochloride have been explored for their potential antibacterial and antifungal activities. A series of compounds synthesized through the condensation reaction of similar ethanamines with substituted benzoyl chlorides showed promising activity against a variety of bacterial and fungal strains, comparable to or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Photoaffinity Probes

Research into the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which shares some chemical resemblance with the targeted compound, revealed the formation of photoproducts through a singlet carbene intermediate. This process, involving photoinsertion into the N-H bond of diethylamine, highlights the potential utility and limitations of similar fluorinated compounds in the development of photoaffinity probes for biological systems. Such compounds, after undergoing base-catalyzed elimination and hydrolysis, could reverse the photoinsertion process, impacting their utility in obtaining primary sequence data in biological research (Platz et al., 1991).

Neurokinin-1 Receptor Antagonist Development

The compound and its related derivatives have been studied for their role in the efficient synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant. The synthesis involved condensation and a novel crystallization-induced asymmetric transformation to achieve the desired alpha-(fluorophenyl)morpholine derivative, highlighting the compound's importance in the development of orally active, clinically relevant therapeutic agents (Brands et al., 2003).

Optical and Fluoroionophoric Properties

The compound's structural analogs have been utilized in the development of novel fluoroionophores for the selective optical detection of metal ions. Such compounds, when covalently bound to specific moieties, exhibit unique fluoroionophoric and chromophoric properties, demonstrating their potential in sensitive and selective detection applications, particularly for mercury ions. This application underscores the compound's relevance in environmental monitoring and analytical chemistry (Wanichacheva et al., 2009).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9;/h2-7,11H,8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJTWWUCNNYPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.